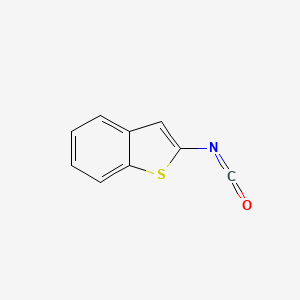

2-Isocyanato-1-benzothiophene

Übersicht

Beschreibung

2-Isocyanato-1-benzothiophene is an organosulfur compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The isocyanate group attached to the benzothiophene ring makes this compound particularly interesting for various chemical applications due to its reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-1-benzothiophene can be achieved through various methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This process involves the formation of a quaternary spirocyclization intermediate by selective ipso-addition instead of an ortho-attack . Another method includes the reaction of aryne intermediates with alkynyl sulfides, which affords a wide range of 3-substituted benzothiophenes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The electrochemical synthesis method mentioned above is particularly suitable for industrial applications due to its efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Isocyanato-1-benzothiophene undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives when reacted with amines.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Addition Reactions: The isocyanate group can add to nucleophiles such as alcohols and amines, forming carbamate and urea derivatives, respectively.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.

Catalysts: Transition metal catalysts can be used to facilitate certain reactions, such as cyclization and substitution.

Major Products:

Urea Derivatives: Formed from the reaction with amines.

Carbamate Derivatives: Formed from the reaction with alcohols.

Complex Heterocycles: Formed through cyclization reactions.

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

2-Isocyanato-1-benzothiophene exhibits potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its applications include:

- Anticancer Agents : Research has indicated that compounds with isocyanate functionalities can exhibit cytotoxic effects against various cancer cell lines. The benzothiophene structure may enhance these effects due to its ability to interact with biological targets.

- Antidepressants : Compounds derived from thiophene and benzothiophene have been studied for their potential antidepressant properties. The unique structural features of this compound could contribute to its efficacy as a serotonin reuptake inhibitor, similar to other known antidepressants .

Applications in Materials Science

In materials science, this compound is being explored for its potential use in:

- Polymer Chemistry : Isocyanates are crucial in synthesizing polyurethanes and other polymeric materials. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.

- Organic Electronics : Due to its electronic properties, this compound may find applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films and participate in charge transfer processes makes it a candidate for further exploration in organic electronics.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various derivatives of benzothiophene, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that further development could lead to effective therapeutic agents.

Case Study 2: Polymer Development

Research focused on the incorporation of this compound into polyurethane formulations. The findings indicated improved mechanical strength and thermal resistance compared to standard polyurethanes, showcasing its potential for high-performance materials.

Wirkmechanismus

The mechanism of action of 2-Isocyanato-1-benzothiophene primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of urea and carbamate derivatives. These reactions are facilitated by the electrophilic nature of the carbon atom in the isocyanate group, which readily undergoes nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

2-Isocyanatobenzene: Similar structure but lacks the thiophene ring.

2-Isocyanato-1-naphthalene: Contains a naphthalene ring instead of a benzothiophene ring.

2-Isocyanato-1-thiophene: Similar structure but lacks the benzene ring.

Uniqueness: 2-Isocyanato-1-benzothiophene is unique due to the presence of both the benzene and thiophene rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its reactivity and makes it a versatile building block for synthesizing a wide range of organic compounds.

Biologische Aktivität

2-Isocyanato-1-benzothiophene is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its structural features allow for various interactions with biological targets, making it a candidate for further research in pharmacology and therapeutic applications.

The synthesis of this compound typically involves the reaction of substituted benzothiophenes with aryl isocyanates in the presence of solvents such as N,N'-dimethylformamide (DMF) and triethylamine (TEA) under controlled conditions. This method yields derivatives that can be evaluated for biological activity against various cell lines.

Antiproliferative Effects

Research has shown that derivatives of this compound exhibit varying degrees of antiproliferative activity against several human cancer cell lines. For instance, compounds derived from benzothiophene structures have demonstrated moderate to significant inhibition of cell growth in liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines. Notably, certain derivatives have been reported to have log GI50 values indicating their potency against specific cancer types .

| Compound | Cell Line | Log GI50 |

|---|---|---|

| 22e | SK-Hep-1 | 5.84 |

| 22g | MDA-MB-231 | 5.66 |

| 22h | NUGC-3 | 5.44 |

The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or pathways associated with tumor growth. For example, some studies indicate that these compounds may inhibit tubulin polymerization, leading to mitotic arrest in cancer cells . Additionally, they have been shown to induce apoptosis through the activation of caspases, further contributing to their antiproliferative effects .

FAAH Inhibition

Another area of interest is the role of this compound derivatives as inhibitors of fatty acid amide hydrolase (FAAH). These compounds have been noted for their ability to covalently modify the active site serine residue in FAAH, leading to increased levels of endogenous fatty acid amides that can produce analgesic and anti-inflammatory effects without the side effects typically associated with cannabinoid receptor agonists .

Case Studies

Several case studies have highlighted the biological activities associated with benzothiophene derivatives:

- Anticancer Activity : A study evaluated the antiproliferative effects of various benzothiophene derivatives against multiple cancer cell lines, finding that certain compounds exhibited significant cytotoxicity with IC50 values as low as 6.10 μM for specific derivatives .

- Anti-inflammatory Effects : In vivo studies demonstrated that certain FAAH inhibitors derived from benzothiophene structures could significantly reduce pain responses in rat models, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Eigenschaften

IUPAC Name |

2-isocyanato-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NOS/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFUDAIDLACCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576457 | |

| Record name | 2-Isocyanato-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124808-79-3 | |

| Record name | 2-Isocyanato-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.